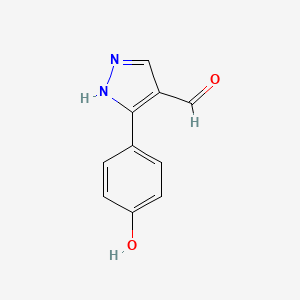

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

説明

Chemical Classification and Nomenclature

This compound belongs to the extensive family of pyrazole derivatives, which are five-membered heterocyclic compounds characterized by their azole ring structure containing three carbon atoms and two adjacent nitrogen atoms. The compound's systematic nomenclature reflects its complex molecular architecture, with the International Union of Pure and Applied Chemistry designation being 5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde. This nomenclature system precisely describes the positional arrangement of functional groups within the heterocyclic framework.

The molecular formula C₁₀H₈N₂O₂ encapsulates the elemental composition of this compound, while its molecular weight of 188.186 grams per mole establishes its position within the range of moderate-sized organic molecules. The compound exhibits specific structural identifiers that facilitate its recognition and characterization in chemical databases and research literature.

Table 1: Fundamental Chemical Properties

The compound's classification within the broader category of organic heterocyclic compounds places it among the azoles, specifically within the pyrazole subclass. This classification system reflects the compound's fundamental structural characteristics and provides a framework for understanding its chemical behavior and potential applications.

The Simplified Molecular Input Line Entry System representation (C1=CC(=CC=C1C2=C(C=NN2)C=O)O) provides a standardized method for representing the compound's structure in computational and database systems. This linear notation system enables efficient storage and retrieval of structural information while facilitating computational analysis and molecular modeling studies.

Historical Context of Pyrazole Derivatives in Research

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this distinctive class of heterocyclic compounds. This foundational period established the basic understanding of pyrazole structure and reactivity patterns that would guide subsequent research efforts. The early synthetic methodologies developed by Hans von Pechmann in 1898 demonstrated the feasibility of constructing pyrazole rings through the reaction of acetylene with diazomethane, establishing fundamental synthetic principles that continue to influence modern approaches.

The evolution of pyrazole chemistry gained significant momentum throughout the twentieth century as researchers recognized the unique properties and potential applications of these heterocyclic systems. The Vilsmeier-Haack reaction emerged as a particularly important synthetic methodology for accessing formylated pyrazole derivatives, including compounds structurally related to this compound. This reaction protocol, involving the treatment of suitable precursors with phosphorus oxychloride and dimethylformamide, enabled the efficient introduction of formyl groups into pyrazole systems.

The synthetic approaches to pyrazole-4-carbaldehydes have undergone continuous refinement over several decades, with researchers developing increasingly sophisticated methods for achieving regioselective formylation. The cyclization and formylation strategies employed in the synthesis of substituted pyrazole-4-carbaldehydes demonstrate the progressive understanding of reaction mechanisms and the development of more efficient synthetic protocols. These methodological advances have facilitated access to structurally diverse pyrazole derivatives with enhanced potential for various applications.

Table 2: Historical Milestones in Pyrazole Research

The recognition of pyrazole derivatives as privileged scaffolds in medicinal chemistry has driven extensive research into their synthesis and characterization. The concept of privileged scaffolds emphasizes the importance of certain molecular frameworks that exhibit broad biological activity across multiple therapeutic targets. This recognition has led to increased investigation of pyrazole-based compounds, including those bearing hydroxyphenyl and formyl substituents similar to this compound.

Significance in Contemporary Chemical Research

Contemporary research involving this compound and related compounds reflects the ongoing evolution of heterocyclic chemistry toward increasingly sophisticated molecular designs and applications. The compound's structural features, particularly the combination of hydroxyphenyl and formyl functionalities within the pyrazole framework, position it as a valuable synthetic intermediate and research target in multiple domains of chemical investigation.

The strategic importance of atom replacement methodologies in modern synthetic chemistry has highlighted the value of pyrazole derivatives as versatile building blocks. Recent advances in synthetic methodology have demonstrated the potential for using alternative approaches to access complex pyrazole structures, including strategic atom replacement strategies that circumvent traditional selectivity challenges. These developments have particular relevance for compounds like this compound, where precise control over substitution patterns is essential for achieving desired properties.

The crystallographic investigations of hydroxyphenyl-substituted pyrazole-4-carbaldehydes have revealed important insights into their solid-state structures and intermolecular interactions. Single-crystal X-ray diffraction studies have demonstrated the planar nature of the pyrazole ring system and the influence of hydroxyl group positioning on hydrogen bonding networks. These structural investigations provide fundamental understanding of the molecular arrangements that influence physical properties and potential biological activities.

Table 3: Contemporary Research Applications

The integration of computational methods with experimental approaches has enhanced the understanding of pyrazole derivative properties and behaviors. Modern research emphasizes the correlation between molecular structure and observed properties, enabling more rational approaches to molecular design and optimization. The availability of comprehensive structural and property databases has facilitated comparative studies and structure-activity relationship investigations that inform future research directions.

The synthesis and characterization of this compound exemplifies the contemporary emphasis on precision in molecular construction and comprehensive characterization. Modern synthetic protocols emphasize the importance of achieving high yields and selectivity while minimizing waste and environmental impact. The development of metal-assisted crystallization methods for obtaining suitable crystals for X-ray analysis demonstrates the innovative approaches being employed to overcome traditional challenges in structural characterization.

特性

IUPAC Name |

5-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-6-8-5-11-12-10(8)7-1-3-9(14)4-2-7/h1-6,14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSHTQYMDDOOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst, followed by cyclization to form the pyrazole ring. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

化学反応の分析

Chemical Reactions of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

This compound is a pyrazole derivative with a hydroxyl group on the phenyl ring and an aldehyde group at the 4-position of the pyrazole ring. The presence of both functional groups makes it a versatile compound for various chemical reactions.

General Properties and Synthesis

this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. The hydroxyl group enhances hydrogen bonding and increases reactivity. It can be synthesized using the Vilsmeier-Haack reaction, which formylates electron-rich arenes by introducing an aldehyde functional group at the 4-position of the pyrazole ring . The general procedure involves heating at 60-70 °C, followed by quenching with water and neutralization.

Reaction analysis

The compound is an aromatic aldehyde and a pyrazole derivative with potential therapeutic applications. The electron-donating hydroxyl group and the electron-withdrawing aldehyde group influence its reactivity.

Reactivity

The compound's reactivity is influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing character of the aldehyde group.

Spectral Characteristics

The compound exhibits specific spectral characteristics that can be analyzed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Characteristic peaks in IR spectroscopy indicate the functional groups present in the molecule.

Condensation Reactions

This compound can undergo condensation reactions due to the presence of the aldehyde group.

Oxidation Reactions

5-Chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde can be oxidized using potassium permanganate to yield pyrazole-4-carboxylic acid, which can then be converted to its ethyl ester through reaction with ethanol in an acidic medium . Similarly, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes can be oxidized by potassium permanganate in a water-pyridine medium to form the corresponding acids, which can be further converted into chlorides and amides . 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes can be converted to 1,3,4-oxadiazole derivatives via oxidation using acidic

, followed by esterification to pyrazole esters, reaction with hydrazine to give hydrazides, and finally, conversion to pyrazolyloxadiazoles upon reaction with carbon disulfide in KOH solution .

科学的研究の応用

Anticancer Activity

Numerous studies have indicated that pyrazole derivatives, including 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, exhibit promising anticancer properties. Research has shown that compounds with the pyrazole scaffold can selectively inhibit the proliferation of various human cancer cell lines. For instance, derivatives of pyrazole-4-carbaldehyde have been reported to demonstrate significant anti-proliferative effects on cancer cells, suggesting their potential as lead compounds in cancer therapy .

Anti-inflammatory and Antiviral Properties

The compound has also been studied for its anti-inflammatory and antiviral activities. Pyrazole derivatives are known to modulate inflammatory pathways and have shown efficacy against viral infections. The presence of the hydroxy group in this compound enhances its interaction with biological targets, potentially increasing its therapeutic efficacy .

Antidepressant Potential

Recent investigations have explored the potential of pyrazole derivatives as antidepressants. The structural features of this compound may contribute to its ability to influence neurotransmitter systems, making it a candidate for further development in treating mood disorders .

Synthetic Routes

The synthesis of this compound typically involves methods such as the Vilsmeier-Haack reaction, which allows for the formylation of pyrazoles efficiently. This method provides a straightforward pathway to obtain the desired aldehyde derivative with high yields .

Characterization Techniques

Characterization of this compound is performed using techniques such as NMR spectroscopy, X-ray crystallography, and infrared spectroscopy. These methods confirm the molecular structure and elucidate the interactions within crystal lattices, revealing hydrogen bonding networks that can affect the compound's physical properties .

Crystal Engineering

The unique properties of this compound make it suitable for applications in crystal engineering. Studies have demonstrated that copper ions can facilitate crystal growth of this compound, leading to well-defined crystal structures that are essential for various applications in materials science .

Photophysical Properties

Research into the photophysical properties of pyrazole derivatives indicates potential applications in optoelectronic devices. The ability to modify electronic properties through substitution on the phenyl ring allows for fine-tuning of these materials for specific applications such as sensors or light-emitting diodes .

Case Studies and Research Findings

作用機序

The biological activity of 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is attributed to its ability to interact with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to therapeutic effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

類似化合物との比較

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Substituent Effects on Antimicrobial Activity

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and nitro (electron-withdrawing) groups enhance antimicrobial and antioxidant activities, respectively .

- N1-Substituents : Benzoyl (e.g., 4e) and benzyl groups (e.g., 4-isopropylbenzyl) improve target binding, while unsubstituted N1 (as in the target compound) may limit solubility .

Antioxidant and Anti-inflammatory Activities

- Derivatives with nitrobenzoyl groups (e.g., 4e) exhibit significant antioxidant activity due to radical scavenging from the nitro and hydroxyl groups .

Physicochemical Properties

- Thermal Stability : Methoxy and benzoyl substituents improve thermal stability, as seen in higher boiling points .

生物活性

3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyacetophenone with phenylhydrazine, followed by cyclization reactions. The Vilsmeier-Haack reaction is often employed to introduce the aldehyde functional group effectively.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis. Its interaction with the colchicine-binding site of tubulin has been investigated, indicating potential applications in cancer therapy.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It has been shown to possess significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL, indicating potent activity .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity comparable to standard drugs such as diclofenac sodium. In vitro studies have shown that certain derivatives exhibit substantial inhibition of COX-2 enzymes, which are critical in inflammatory processes .

- Anticancer Properties : Research indicates that this compound can inhibit tubulin polymerization, which is essential for cancer cell proliferation. Studies involving breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines have shown promising results in terms of cytotoxicity .

- Antiparasitic Activity : Some derivatives have been evaluated for their inhibitory effects against Plasmodium falciparum, the causative agent of malaria, showing potential as antimalarial agents .

Table 1: Summary of Biological Activities

Research Findings

Recent studies have synthesized various derivatives of this compound and evaluated their biological activities:

- Antimicrobial Evaluation : Five derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria, showing significant inhibition zones .

- Cytotoxicity Studies : The compound's ability to induce apoptosis in cancer cells was assessed through flow cytometry and other assays, revealing its potential as an anticancer agent .

- Inhibition Studies : Various derivatives were screened for their ability to inhibit specific enzymes involved in inflammation and cell proliferation, providing insights into their mechanisms of action .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

- The compound is typically synthesized via the Vilsmeier-Haack reaction , involving formylation of a pre-synthesized pyrazole intermediate using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to DMF/POCl₃), maintaining temperatures between 0–5°C during reagent addition, and using inert atmospheres to prevent side reactions . Multi-step routes may involve Claisen-Schmidt condensation followed by cyclization with hydrazine derivatives, where pH (7–9) and solvent polarity (e.g., ethanol/water mixtures) influence yield .

Q. What spectroscopic techniques are used to characterize this compound, and how are key functional groups identified?

- 1H/13C NMR : The aldehyde proton appears as a singlet near δ 9.95 ppm, while the hydroxyl group (4-hydroxyphenyl) resonates as a broad peak at δ 9.78 ppm. Aromatic protons show splitting patterns (e.g., doublets at δ 6.87–7.89 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1661–1684 cm⁻¹), C=N (1588–1597 cm⁻¹), and -OH (3325–3334 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 279.0) and fragmentation patterns validate molecular weight and structural motifs .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges arise during refinement?

- Single-crystal X-ray diffraction determines bond lengths (e.g., C=O ~1.22 Å), angles (e.g., pyrazole ring angles ~120°), and intermolecular interactions (e.g., hydrogen bonding between -OH and water ). Challenges include refining disordered solvent molecules and addressing thermal motion artifacts. Software like SHELXL employs least-squares minimization and electron density maps to resolve these issues .

Q. How should researchers design experiments to evaluate the compound’s antimicrobial activity, including controls and data interpretation?

- Assay Design : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1% v/v) .

- Data Analysis : Compare MIC values (e.g., 8–64 µg/mL) to standards and assess structure-activity relationships (SAR) by modifying substituents (e.g., chloro vs. methoxy groups) .

Q. What strategies address discrepancies between computational predictions and experimental data (e.g., tautomerism)?

- Tautomer Identification : NMR may suggest equilibrium between keto and enol forms (broad -OH signals), while X-ray crystallography fixes the dominant tautomer (e.g., keto form in solid state). Hybrid DFT calculations (B3LYP/6-311+G(d,p)) can model tautomeric energy differences .

- Validation Tools : Use PLATON or checkCIF to validate crystallographic data against computational models, ensuring bond geometry and displacement parameters align .

Q. How do researchers ensure the accuracy of structural data when using automated refinement tools?

- Refinement Protocols : In SHELXL, apply restraints for anisotropic displacement parameters and hydrogen bonding. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

- Data Quality Metrics : Monitor R-factor convergence (<5%), data-to-parameter ratios (>10:1), and residual electron density peaks (<0.5 eÅ⁻³) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。